4''-Hydroxyisojasminin

Description

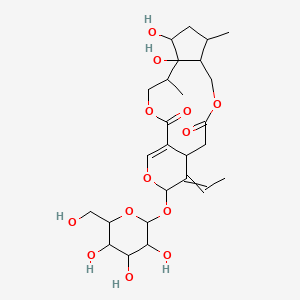

Structure

2D Structure

Properties

IUPAC Name |

16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O13/c1-4-13-14-6-19(29)35-10-16-11(2)5-18(28)26(16,34)12(3)8-36-23(33)15(14)9-37-24(13)39-25-22(32)21(31)20(30)17(7-27)38-25/h4,9,11-12,14,16-18,20-22,24-25,27-28,30-32,34H,5-8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDQUAKPMYNFTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(=O)OCC3C(CC(C3(C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Botanical Origins of 4''-Hydroxyisojasminin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-Hydroxyisojasminin, a secoiridoid glycoside, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing quantitative data where available, experimental protocols for its isolation, and an exploration of its biosynthetic origins. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.

Natural Sources of this compound

The primary documented natural source of this compound is the plant species Jasminum mesnyi, commonly known as primrose jasmine or Japanese jasmine. This evergreen shrub, belonging to the Oleaceae family, is native to Vietnam and southern China and is cultivated in other regions as an ornamental plant.

Quantitative Data

| Plant Species | Plant Part | Compound | Reported Yield (%) | Purity (%) | Reference |

| Jasminum species | Leaves | Jasminin (B1164225) | 1.26 - 1.36 | 98.06 - 99.17 | CN102250174A[1] |

Experimental Protocols: Isolation and Purification

The following is a detailed methodology for the isolation and purification of secoiridoid glycosides from Jasminum species, adapted from a patented process for jasminin extraction[1]. This protocol can serve as a foundational procedure for the targeted isolation of this compound.

Extraction

-

Plant Material Preparation: Air-dry the leaves of Jasminum mesnyi and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered leaves in 95% ethanol (B145695) at a 1:8 solid-to-liquid ratio (w/v).

-

Perform the extraction at 60°C for 2 hours with continuous stirring.

-

Separate the extract from the plant material by filtration.

-

Repeat the extraction process on the residue two more times with a reduced solvent volume to ensure exhaustive extraction.

-

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C until the ethanol is completely removed.

Liquid-Liquid Partitioning

-

Degreasing: To the concentrated aqueous extract, add an equal volume of petroleum ether and shake vigorously in a separatory funnel. Allow the layers to separate and discard the upper petroleum ether layer. Repeat this step three to five times to remove nonpolar constituents like fats and chlorophyll.

-

Fractionation:

-

Extract the remaining aqueous phase with an equal volume of ethyl acetate (B1210297).

-

Separate the layers and collect the upper ethyl acetate fraction.

-

Repeat the ethyl acetate extraction three to five times.

-

Combine all the ethyl acetate fractions.

-

Chromatographic Purification

-

Concentration: Concentrate the combined ethyl acetate fractions to dryness under reduced pressure.

-

Silica (B1680970) Gel Column Chromatography:

-

Prepare a silica gel column packed with an appropriate stationary phase (e.g., silica gel 60, 200-300 mesh).

-

Dissolve the dried extract in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of chloroform-methanol, starting with a higher ratio of chloroform (B151607) and gradually increasing the polarity by increasing the proportion of methanol.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent).

-

-

Isolation of this compound:

-

Pool the fractions containing the target compound, as identified by comparison with a standard if available, or by subsequent spectroscopic analysis.

-

Concentrate the pooled fractions to dryness.

-

Crystallization

-

Recrystallization: Dissolve the purified residue in a minimal amount of a suitable solvent system (e.g., ethanol-water or methanol) and allow it to crystallize.

-

Drying: Collect the crystals by filtration and dry them under vacuum to obtain pure this compound.

Biosynthesis of this compound

This compound belongs to the secoiridoid class of monoterpenoids, which are characteristic secondary metabolites in the Oleaceae family. The biosynthesis of secoiridoids is a complex process that originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which provide the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The core iridoid skeleton is formed from geranyl pyrophosphate (GPP), a C10 intermediate. A key step involves the cyclization of geraniol (B1671447) to form the iridoid ring system, which then undergoes a series of oxidative cleavages to yield the secoiridoid structure. While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway for secoiridoid biosynthesis in the Oleaceae provides a putative framework. This involves the formation of deoxyloganic acid as a key intermediate. Subsequent hydroxylation, glycosylation, and other modifications would then lead to the diverse array of secoiridoids found in Jasminum species, including this compound.

Conclusion

Jasminum mesnyi stands out as the principal natural source for the secoiridoid glycoside this compound. While specific yield data for this compound is pending further research, established protocols for the isolation of related compounds from the same genus provide a robust starting point for its efficient extraction and purification. The biosynthetic pathway, rooted in the general scheme for secoiridoids in the Oleaceae family, offers a framework for understanding its formation and opens avenues for future synthetic biology approaches. This guide consolidates the current knowledge on the natural origins of this compound, aiming to facilitate further investigation into its chemical properties and potential therapeutic applications.

References

Phytochemical Screening of Jasminum Species for Secoiridoid Glucosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Jasminum, belonging to the Oleaceae family, is a rich source of bioactive compounds, with secoiridoid glucosides being a prominent class of molecules exhibiting a wide range of pharmacological activities.[1][2][3] These cyclopentane (B165970) monoterpene derivatives are of significant interest to the pharmaceutical industry for their potential anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.[1][4] This technical guide provides a comprehensive overview of the phytochemical screening of Jasminum species for these valuable compounds, including a summary of identified secoiridoid glucosides, detailed experimental protocols, and a visual representation of the screening workflow.

Distribution of Secoiridoid Glucosides in Jasminum Species

Numerous studies have led to the isolation and characterization of a diverse array of secoiridoid glucosides from various Jasminum species. The table below summarizes the key findings, offering a comparative look at the distribution of these compounds across different species and plant parts.

| Jasminum Species | Plant Part | Identified Secoiridoid Glucosides |

| J. officinale | Flowers, Leaves | Jasgranoside, Jaspolyoside, 8-epi-kingiside, 10-hydroxy-oleuropein, 10-hydroxy-ligstroside, Oleoside-7, 11-dimethyl ester, [20S]-20-methoxyoleuropein, Oleuropein, Ligstroside, Demethyl-oleuropein, Oleoside dimethyl ester.[1][5] |

| J. grandiflorum | Leaves | Demethyl-2″-epifraxamoside, 2″-epifraxamoside, Jasminanhydride, Oleuropein.[6][7][8] |

| J. sambac | Leaves | Sambacosides A, E, and F (tetrameric iridoid glucosides).[9] |

| J. multiflorum | Aerial Parts, Leaves, Water Soluble Fraction | Multifloroside, Multiroside, 10-hydroxyoleoside-11-methylester, 10-hydroxyoleuropein, 10-hydroxyligustroside, Jusmultiside, Multiflorin, Jasmolactones A, B, C, D.[6][9][10] |

| J. nudiflorum | Leaves, Stems | Jasnudiflosides A-C, Jasnudiflosides F-L, Nudifloside D, Isooleoacteoside.[11][12][13] |

| J. mesnyi | Leaves | Jasmoside, Jasmesoside, 9-hydroxyjasminoside, 9-hydroxyjasminosidic acid, Jasmin 10-O-β-glucoside.[6][9][14] |

| J. amplexicaule | - | Jasamplexosides A, B, C, 10-hydroxyligstroside, Jasminoside, Isojasminoside.[1][3][9] |

| J. polyanthum | Flowers | Jaspolyanoside, Polyanoside, Isojaspolyosides A, B, and C, 6''-O-β-D-glucoside.[1] |

| J. urophyllum | Leaves, Stems, Whole Plant | Jasurosides A-D, E, F, G, Jasurolignoside.[9] |

| J. lanceolarium | Leaves, Stems | Jaslanceosides A, B, C, D, E, Jasminoside, 10-hydroxyoleoside dimethyl ester.[9] |

| J. azoricum | Leaves | Jasminin-10''-O-β-D-glucoside, Sambacoside F.[8] |

| J. humile var. revolutum | - | Jasminoside (10-cinnamoyloxyoleoside 7-methyl ester).[9] |

Experimental Protocols for Phytochemical Screening

The following sections outline a generalized yet detailed methodology for the phytochemical screening of Jasminum species for secoiridoid glucosides, synthesized from various reported studies.

Plant Material Collection and Preparation

-

Collection: Collect fresh plant material (leaves, flowers, stems, or roots) from a healthy, positively identified Jasminum plant. The time of collection (season, diurnal cycle) can influence the phytochemical profile and should be recorded.

-

Authentication: A plant taxonomist should formally identify the plant material. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Processing:

-

Thoroughly wash the collected plant material with distilled water to remove any debris.

-

Air-dry the material in the shade at room temperature to prevent the degradation of thermolabile compounds. Alternatively, a hot air oven at a controlled temperature (e.g., 40-50°C) can be used.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

Store the powdered material in airtight containers in a cool, dark, and dry place until extraction.

-

Extraction of Secoiridoid Glucosides

-

Solvent Selection: Secoiridoid glucosides are polar compounds. Therefore, polar solvents are generally used for their extraction. Methanol and ethanol (B145695) are common choices. Aqueous extracts are also used.[6][8] The choice of solvent can be optimized based on the target compounds.

-

Extraction Methods:

-

Maceration: Soak the powdered plant material in the chosen solvent (e.g., methanol) in a sealed container for a specified period (e.g., 24-72 hours) with occasional shaking. Filter the extract and repeat the process with fresh solvent to ensure exhaustive extraction.

-

Soxhlet Extraction: For a more efficient extraction, use a Soxhlet apparatus. Place the powdered plant material in a thimble and extract with the chosen solvent (e.g., ethanol, methanol, ethyl acetate (B1210297), acetone, n-hexane) for a defined period (e.g., 48 hours).[10] This method is particularly useful for continuous extraction.

-

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to a more efficient and faster extraction process at lower temperatures.

-

-

Concentration: After extraction, concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., < 40°C) to obtain a crude extract.

Fractionation and Isolation

-

Solvent-Solvent Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Secoiridoid glucosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Column Chromatography: This is a crucial step for the isolation of individual compounds.

-

Adsorbent: Silica (B1680970) gel is a commonly used stationary phase for normal-phase chromatography. For reversed-phase chromatography, C18-bonded silica is used.

-

Mobile Phase: A gradient elution system is often employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be used for silica gel columns.

-

Fraction Collection: Collect the eluate in a series of fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification of the isolated compounds, Prep-HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradients) is highly effective.

Compound Characterization and Identification

-

Thin Layer Chromatography (TLC): TLC is used for preliminary phytochemical screening and to monitor the progress of column chromatography. Develop the TLC plates in a suitable solvent system and visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid, ceric sulfate), which can give characteristic colors for different classes of compounds.

-

Spectroscopic Techniques:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in the identification of functional groups present in the isolated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for structure elucidation. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed to determine the complete chemical structure and stereochemistry of the isolated secoiridoid glucosides.[9]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight and fragmentation pattern of the compounds, which aids in their identification.

-

Visualization of the Phytochemical Screening Workflow

The following diagram illustrates the general workflow for the phytochemical screening of Jasminum species for secoiridoid glucosides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. opensciencepublications.com [opensciencepublications.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Secoiridoid glucosides from Jasminium azoricum L. and Jasminium grandiflorum L. [journals.ekb.eg]

- 9. researchgate.net [researchgate.net]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Nine new secoiridoid glucosides from Jasminum nudiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Three secoiridoid glucosides from Jasminum nudiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

The Biosynthesis of Secoiridoids in Jasminum: A Technical Guide for Researchers

Abstract

The genus Jasminum, celebrated for its fragrant flowers, is a rich source of bioactive secoiridoid glucosides. These compounds, derived from the terpenoid pathway, exhibit a wide range of pharmacological activities and are of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the current understanding of the secoiridoid biosynthesis pathway in Jasminum. Drawing on genomic and metabolomic studies of Jasminum and related species within the Oleaceae family, this document outlines the putative enzymatic steps, key intermediates, and identified compounds. It also presents available quantitative data on gene expression, details generalized experimental protocols for the analysis of these molecules, and visualizes the biosynthetic and regulatory pathways to facilitate further research and development in this field.

Introduction

Secoiridoids are a class of monoterpenoids characterized by a cleaved cyclopentane (B165970) ring system, often found as glucosides. In the Oleaceae family, which includes both Jasminum (jasmine) and Olea (olive), these compounds are typically derived from the oleoside (B1148882) pathway. While the complete biosynthetic pathway for secoiridoids has not been fully elucidated in any Jasminum species, significant insights have been gained from studies on the biosynthesis of oleuropein (B1677263) in olive, which serves as a valuable model. This guide synthesizes the available information to present a putative pathway for secoiridoid biosynthesis in Jasminum, highlighting the key enzymatic transformations from the primary precursor, geranyl pyrophosphate (GPP), to the diverse array of secoiridoids found in this genus.

The Putative Secoiridoid Biosynthetic Pathway in Jasminum

The biosynthesis of secoiridoids in Jasminum is believed to follow a conserved pathway within the Oleaceae family, originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

From Geranyl Pyrophosphate to the Iridoid Scaffold

The pathway commences with the formation of the C10 monoterpene precursor, geranyl pyrophosphate (GPP). A series of enzymatic reactions then constructs the core iridoid skeleton.

-

Geraniol (B1671447) Synthase (GES): GPP is hydrolyzed to geraniol.

-

Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase, hydroxylates geraniol to 8-hydroxygeraniol.

-

8-hydroxygeraniol oxidoreductase (8HGO): This enzyme catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial.

-

Iridoid Synthase (ISY): A key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol, the first iridoid intermediate.[1] This reaction involves an NAD(P)H-dependent reduction followed by a cyclization.[1]

Formation of Secoiridoids

Subsequent modifications of the iridoid scaffold, including oxidation, glycosylation, and methylation, lead to the formation of various secoiridoids. Deoxyloganic acid is considered a common intermediate in the biosynthesis of iridoids in the Oleaceae family.[2]

-

Iridoid Oxidase (IO): Nepetalactol is oxidized to 7-deoxyloganetic acid.

-

7-deoxyloganetic acid glucosyltransferase (7DLGT): This enzyme glycosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid.

-

7-deoxyloganic acid hydroxylase (7DLH): A hydroxylation step to form loganic acid.

-

Loganic acid O-methyltransferase (LAMT): Methylation of loganic acid to produce loganin (B1675030).

-

Secologanin Synthase (SLS): A cytochrome P450 enzyme that catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin, the first secoiridoid.

-

Further Modifications: Secologanin and its derivatives then undergo further species-specific modifications, such as hydroxylation, methylation, and esterification with phenolic moieties (e.g., tyrosol derivatives), to produce the vast array of secoiridoids found in Jasminum. For instance, oleuropein, found in some Jasminum species, is an ester of elenolic acid glucoside and hydroxytyrosol.

Caption: Putative biosynthesis pathway of secoiridoids in Jasminum.

Quantitative Data

Quantitative data on secoiridoid biosynthesis in Jasminum is limited. However, transcriptome analysis of Jasminum sambac has provided insights into the expression levels of genes involved in the upstream terpenoid biosynthesis pathway.

Table 1: Secoiridoids Identified in Various Jasminum Species

| Compound | Jasminum Species | Reference(s) |

| 2''-Epifraxamoside | J. grandiflorum | [3] |

| Demethyl-2''-epifraxamoside | J. grandiflorum | [3] |

| Jasminanhydride | J. grandiflorum | [3] |

| Jasgranoside | J. officinale var. grandiflorum | [2][4] |

| Jaspolyoside | J. officinale var. grandiflorum | [2][4] |

| 8-epi-Kingiside | J. officinale var. grandiflorum | [2][4] |

| 10-Hydroxy-oleuropein | J. officinale var. grandiflorum | [2][4] |

| 10-Hydroxy-ligstroside | J. officinale var. grandiflorum | [2][4] |

| Oleoside-7,11-dimethyl ester | J. officinale var. grandiflorum | [2][4] |

| Jasnudiflosides A-C | J. nudiflorum | [5] |

| Jasnudiflosides F-L | J. nudiflorum | [6] |

| Nudifloside D | J. nudiflorum | [6] |

| Isooleoacteoside | J. nudiflorum | [6] |

| Jasminin-10''-O-β-D-glucoside | J. azoricum | |

| Sambacoside F | J. azoricum | |

| Oleuropein | J. grandiflorum | |

| Jasurosides A-D | J. urophyllum | [7] |

Note: This table is not exhaustive but represents a selection of identified secoiridoids.

Table 2: Relative Expression of Terpenoid Biosynthesis Genes in Jasminum sambac

| Gene | F1 (Closed Bud) | F2 (Opening) | F3 (Fully Open) | F4 (Senescence) | F5 (Withered) | Leaf | Root | Stem |

| MVA Pathway | ||||||||

| AACT | High | High | Med | Low | Low | Med | Low | Low |

| HMGS | High | High | Med | Low | Low | Med | Low | Low |

| HMGR | High | High | Med | Low | Low | Med | Low | Low |

| MVK | High | High | Med | Low | Low | Med | Low | Low |

| PMK | High | High | Med | Low | Low | Med | Low | Low |

| MVD | High | High | Med | Low | Low | Med | Low | Low |

| MEP Pathway | ||||||||

| DXS | High | High | High | Med | Low | High | Low | Low |

| DXR | High | High | High | Med | Low | High | Low | Low |

| MCT | High | High | High | Med | Low | High | Low | Low |

| CMK | High | High | High | Med | Low | High | Low | Low |

| MDS | High | High | High | Med | Low | High | Low | Low |

| HDS | High | High | High | Med | Low | High | Low | Low |

| HDR | High | High | High | Med | Low | High | Low | Low |

| Downstream Genes | ||||||||

| GPPS | High | High | High | Med | Low | High | Low | Low |

| FPPS | High | High | Med | Low | Low | Med | Low | Low |

Source: Adapted from transcriptome data of "Hutou" jasmine (Jasminum sambac var.).[8] Expression levels are represented qualitatively (High, Med, Low) based on the provided heatmaps.

Experimental Protocols

Extraction and Quantification of Secoiridoids

Objective: To extract and quantify secoiridoids from Jasminum plant material.

Materials:

-

Fresh or lyophilized Jasminum tissue (leaves, flowers)

-

Liquid nitrogen

-

Methanol or 80% ethanol (B145695)

-

Deionized water

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid or acetic acid

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC or UHPLC system with a DAD or MS detector

-

Analytical standards of known secoiridoids (e.g., oleuropein)

Protocol:

-

Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder.

-

Extraction: a. Suspend the powdered tissue in 80% ethanol (e.g., 1:10 w/v). b. Sonciate for 30 minutes at room temperature. c. Centrifuge at 10,000 x g for 15 minutes. d. Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

-

Solvent Evaporation: Evaporate the solvent from the pooled supernatants under reduced pressure using a rotary evaporator at 40°C.

-

Purification (Optional): a. Resuspend the dried extract in water. b. Apply the aqueous extract to a pre-conditioned C18 SPE cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the secoiridoids with methanol.

-

HPLC-DAD/MS Analysis: a. Evaporate the methanolic eluate to dryness and resuspend in the initial mobile phase. b. Inject an aliquot into the HPLC system. c. Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used. d. Column: A C18 reversed-phase column is commonly employed. e. Detection: Monitor at 240 nm and 280 nm for secoiridoids. Use MS for identification and confirmation.

-

Quantification: Create a calibration curve using analytical standards of known secoiridoids to quantify the compounds in the plant extracts.

Caption: Generalized workflow for secoiridoid analysis.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the expression of putative secoiridoid biosynthesis genes in different Jasminum tissues or under various conditions.

Materials:

-

Jasminum tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers

-

qPCR instrument

Protocol:

-

RNA Extraction: Extract total RNA from finely ground, frozen Jasminum tissue using a suitable RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quality and integrity of the RNA using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

Primer Design: Design and validate primers specific to the target genes (e.g., homologs of GES, G8H, ISY) and a stable reference gene.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes.

Regulation of Secoiridoid Biosynthesis

The regulation of secoiridoid biosynthesis in Jasminum is not well understood. However, in many plants, the biosynthesis of terpenoids is regulated by phytohormones, particularly jasmonates (JA). Jasmonate signaling is known to be involved in plant defense responses, and secoiridoids often play a defensive role. It is hypothesized that jasmonate signaling pathways, triggered by biotic or abiotic stress, may upregulate the expression of key biosynthetic genes in the secoiridoid pathway in Jasminum.

Caption: Hypothesized regulation by jasmonate signaling.

Conclusion and Future Perspectives

The biosynthesis of secoiridoids in Jasminum is a complex process with significant potential for the production of valuable bioactive compounds. While a putative pathway can be inferred from studies on related species, further research is needed to fully characterize the specific enzymes and regulatory mechanisms in Jasminum. The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be crucial in identifying the complete set of biosynthetic genes, understanding their regulation, and elucidating the full spectrum of secoiridoids produced by this important genus. This knowledge will pave the way for metabolic engineering strategies to enhance the production of target secoiridoids for pharmaceutical and other applications.

References

- 1. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Secoiridoid components from Jasminum grandiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [A new secoiridoid from the flowers of Jasminum officinale L. var. grandiflorum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

4''-Hydroxyisojasminin: A Technical Guide to Its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-Hydroxyisojasminin is a secoiridoid glycoside that has been isolated from plants of the Jasminum genus. As a member of the secoiridoid class of natural products, it holds potential for various biological activities, making a thorough understanding of its physicochemical properties crucial for research and development. This technical guide provides a summary of the currently available computed physicochemical data for this compound, outlines standard experimental protocols for the determination of key properties, and presents a general workflow for the characterization of such natural products.

Physicochemical Properties

Currently, experimentally determined physicochemical data for this compound is limited in publicly available literature. However, computational models provide valuable estimations for several key parameters. These computed properties, sourced from the PubChem database (CID 131847093), are summarized in Table 1.[1]

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₈O₁₃ | PubChem[1] |

| Molecular Weight | 558.6 g/mol | PubChem[1] |

| XLogP3 | -1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 7 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 13 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Exact Mass | 558.23124126 Da | PubChem[1] |

| Monoisotopic Mass | 558.23124126 Da | PubChem[1] |

| Topological Polar Surface Area | 202 Ų | PubChem[1] |

| Heavy Atom Count | 39 | PubChem[1] |

| IUPAC Name | 16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.0⁶,¹⁰]nonadec-1(19)-ene-2,13-dione | PubChem[1] |

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for key experiments that would be employed to experimentally determine the physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.

-

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range (0.5–1°C), whereas impurities can lead to a depressed and broader melting range.[2]

-

Apparatus: Digital melting point apparatus, capillary tubes, mortar and pestle.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[3]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., a rapid ramp of 10-20°C/minute for an initial approximate determination, followed by a slower ramp of 1-2°C/minute for an accurate measurement).[3]

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned to liquid (completion) are recorded as the melting point range.[2][4]

-

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its extraction, purification, formulation, and biological testing.

-

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The "shake-flask" method is a widely recognized technique for determining equilibrium solubility.[5]

-

Apparatus: Analytical balance, vials with screw caps, orbital shaker, centrifuge, spectrophotometer or high-performance liquid chromatography (HPLC) system.

-

Procedure (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

The vials are agitated in an orbital shaker at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[5]

-

After agitation, the samples are allowed to stand to allow undissolved solid to settle. The suspension is then centrifuged to separate the solid and liquid phases.

-

A known volume of the supernatant is carefully removed and diluted as necessary.

-

The concentration of this compound in the diluted supernatant is quantified using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[5]

-

The solubility is then calculated based on the measured concentration and the dilution factor.

-

Visualization of Experimental Workflows

General Workflow for Physicochemical Characterization of a Natural Product

The following diagram illustrates a typical workflow for the isolation and physicochemical characterization of a natural product like this compound.

Potential Biological Activities and Screening Protocols

While specific signaling pathways for this compound have not been elucidated, secoiridoids from Jasminum species are known to possess various biological activities, including antioxidant and anti-inflammatory effects. The following are standard in vitro assays to screen for these potential activities.

Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.[6][7]

-

Procedure: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark, and the absorbance is measured at a specific wavelength (typically around 517 nm). The percentage of radical scavenging activity is calculated by comparing the absorbance to a control.[8]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Principle: The pre-formed ABTS radical cation (ABTS•+) is blue-green. In the presence of an antioxidant, it is reduced, causing a decolorization that is measured spectrophotometrically.[7][9]

-

Procedure: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. A solution of this compound at various concentrations is then added to the ABTS•+ solution. After a short incubation period, the absorbance is measured (typically around 734 nm), and the percentage of inhibition is calculated.[7]

-

Anti-inflammatory Activity Assay

-

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages:

-

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The inhibitory effect of a compound on NO production is a common indicator of its anti-inflammatory potential.[10][11][12][13]

-

Procedure:

-

RAW 264.7 cells are cultured in a suitable medium.

-

The cells are pre-treated with various concentrations of this compound for a specific period.

-

The cells are then stimulated with LPS to induce an inflammatory response.

-

After incubation, the amount of NO produced in the cell culture supernatant is quantified using the Griess reagent, which measures nitrite (B80452) (a stable product of NO).[14]

-

A decrease in nitrite concentration in the presence of this compound indicates an anti-inflammatory effect. Cell viability assays (e.g., MTS or MTT) are run in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[10]

-

-

Logical Relationship for Biological Activity Screening

The following diagram illustrates the logical flow of screening this compound for potential antioxidant and anti-inflammatory activities.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound based on available computed data. While experimental validation is essential, the provided protocols offer a clear path for researchers to determine these properties accurately. Furthermore, the outlined screening assays for antioxidant and anti-inflammatory activities can guide the initial exploration of the therapeutic potential of this natural product. Further research is warranted to fully characterize this compound and elucidate its potential roles in drug discovery and development.

References

- 1. 4/'/'-Hydroxyisojasminin | C26H38O13 | CID 131847093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. pennwest.edu [pennwest.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]

Spectroscopic Profile of 4''-Hydroxyisojasminin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4''-Hydroxyisojasminin, a secoiridoid glycoside isolated from species of the Jasminum genus. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in the context of phytochemical research and drug development.

Core Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the elemental composition and exact mass of the molecule, which are fundamental for its identification.

| Ionization Mode | Formula | Calculated m/z | Found m/z |

| HR-FAB-MS | C₂₆H₃₈O₁₃Na | 581.2209 | 581.2212 ([M+Na]⁺) |

¹H Nuclear Magnetic Resonance (NMR) Data (CD₃OD, 400 MHz)

Proton NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule, providing critical information about its structure and stereochemistry.

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.86 | d | 8.0 |

| 3 | 7.49 | s | |

| 5 | 3.12 | m | |

| 6α | 1.80 | m | |

| 6β | 1.62 | m | |

| 8 | 5.37 | q | 6.8 |

| 9 | 2.55 | m | |

| 10 | 1.15 | d | 7.2 |

| 11 | 4.15 | d | 6.0 |

| 11 | 4.05 | d | 6.0 |

| 1' | 4.88 | d | 8.0 |

| 2' | 3.22 | dd | 8.0, 9.2 |

| 3' | 3.38 | t | 9.2 |

| 4' | 3.28 | t | 9.2 |

| 5' | 3.35 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.65 | dd | 12.0, 5.6 |

| 1'' | 4.40 | d | 7.6 |

| 2'' | 3.20 | dd | 7.6, 9.2 |

| 3'' | 3.37 | t | 9.2 |

| 4'' | 3.55 | t | 9.2 |

| 5'' | 3.33 | m | |

| 6''a | 3.83 | dd | 12.0, 2.4 |

| 6''b | 3.68 | dd | 12.0, 5.2 |

| 12 | 1.65 | d | 6.8 |

¹³C Nuclear Magnetic Resonance (NMR) Data (CD₃OD, 100 MHz)

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule.

| Position | δ (ppm) |

| 1 | 95.1 |

| 3 | 153.2 |

| 4 | 110.1 |

| 5 | 31.9 |

| 6 | 43.1 |

| 7 | 130.2 |

| 8 | 125.1 |

| 9 | 43.9 |

| 10 | 14.1 |

| 11 | 69.9 |

| 1' | 100.2 |

| 2' | 74.8 |

| 3' | 77.9 |

| 4' | 71.7 |

| 5' | 78.2 |

| 6' | 62.9 |

| 1'' | 104.2 |

| 2'' | 75.1 |

| 3'' | 77.8 |

| 4'' | 72.8 |

| 5'' | 78.0 |

| 6'' | 63.0 |

| C=O | 173.4 |

| C=O | 168.5 |

Experimental Protocols

The spectroscopic data presented above were acquired using standard methodologies for the isolation and characterization of natural products.

Isolation of this compound

The compound was isolated from the methanolic extract of the dried leaves of Jasminum lanceolarium. The extract was subjected to solvent partitioning followed by a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated methanol (B129727) (CD₃OD), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal. 2D NMR experiments, including COSY, HMQC, and HMBC, were performed to establish the connectivity of protons and carbons and to assign all signals unambiguously.

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed to determine the exact mass and elemental composition of the molecule. The sample was mixed with a suitable matrix (e.g., 3-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms to generate ions.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a novel natural product like this compound is crucial for its unambiguous structure elucidation. The following diagram illustrates a typical workflow.

Preliminary Biological Activity of 4''-Hydroxyisojasminin: A Technical Whitepaper

Disclaimer: Scientific literature available in the public domain regarding the specific biological activities of isolated 4''-Hydroxyisojasminin is limited. This document provides a technical overview based on the reported activities of extracts from Jasminum mesnyi, a plant species known to contain this compound and other secoiridoids. The experimental protocols and signaling pathways described herein are representative of the methodologies used to assess the observed biological activities of these extracts and are intended to serve as a guide for future research on the isolated compound.

Introduction

This compound is a secoiridoid glycoside that has been identified as a constituent of Jasminum mesnyi Hance (primrose jasmine).[1] Secoiridoids are a class of monoterpenoids known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and wound healing properties.[2][3] While comprehensive studies on the isolated this compound are scarce, preliminary investigations into the bioactivity of Jasminum mesnyi extracts provide an initial indication of its potential therapeutic relevance. This whitepaper aims to consolidate the available data on the biological activities associated with extracts containing this compound, detail relevant experimental protocols, and propose potential mechanisms of action through signaling pathway diagrams.

Data Presentation: Antioxidant Activity of Jasminum mesnyi Extracts

The most significant quantitative data available pertains to the antioxidant activity of Jasminum mesnyi leaf extracts, which contain this compound. The antioxidant potential of these extracts has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the extract required to scavenge 50% of the DPPH free radicals, is a key metric for antioxidant activity.

| Extract/Compound | DPPH Radical Scavenging Activity (IC50 in µg/mL) | Reference |

| 90% Methanol (B129727) Extract of J. mesnyi | 25.27 ± 0.6 | [1] |

| Aqueous Extract of J. mesnyi | 71.84 ± 0.06 | [1] |

| Ethyl Acetate Fraction of J. mesnyi | 153.45 ± 6.65 | [3] |

| n-Butanol Fraction of J. mesnyi | 6.22 ± 0.25 | [3] |

| L-Ascorbic Acid (Standard) | 8.84 ± 0.05 | [1] |

| Rutin (Standard) | 3.78 ± 0.153 | [1] |

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the general procedure for determining the antioxidant activity of a plant extract using the DPPH assay.[4]

1. Preparation of Reagents:

- DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol (B145695). Store the solution in a dark bottle at 4°C.

- Test Samples: Prepare a stock solution of the plant extract in methanol or ethanol. Serially dilute the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

- Positive Controls: Prepare solutions of known antioxidants, such as L-ascorbic acid or rutin, at various concentrations.

2. Assay Procedure:

- In a 96-well microplate, add 100 µL of each concentration of the test sample or positive control to respective wells.

- Add 100 µL of the DPPH solution to each well.

- For the blank control, add 100 µL of methanol or ethanol and 100 µL of the DPPH solution.

- For the negative control, add 100 µL of the test sample at each concentration and 100 µL of methanol or ethanol.

- Incubate the plate in the dark at room temperature for 30 minutes.

- Measure the absorbance of each well at 517 nm using a microplate reader.

3. Calculation of Scavenging Activity:

- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_blank - (A_sample - A_negative_control)) / A_blank ] * 100 where A_blank is the absorbance of the blank control, A_sample is the absorbance of the test sample, and A_negative_control is the absorbance of the negative control.

- Plot the percentage of scavenging activity against the concentration of the extract to determine the IC50 value.

Excisional Wound Healing Model in Rats

This protocol describes a common in vivo model to assess the wound healing potential of a substance.[5][6]

1. Animal Model:

- Use healthy adult Wistar or Sprague-Dawley rats, weighing between 200-250g.

- House the animals in individual cages under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

- Acclimatize the animals for at least one week before the experiment.

2. Excision Wound Creation:

- Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine and xylazine).

- Shave the dorsal fur of the rats.

- Disinfect the shaved area with 70% ethanol.

- Create a full-thickness circular excision wound of approximately 8 mm in diameter on the back of each rat using a sterile biopsy punch.

3. Treatment:

- Divide the animals into groups (e.g., control, vehicle, test substance, and standard drug).

- Topically apply the test substance (e.g., an extract containing this compound formulated as an ointment or solution) to the wound area daily.

- The control group may receive no treatment, while the vehicle group receives the base formulation without the active substance. A standard wound healing agent can be used as a positive control.

4. Evaluation of Wound Healing:

- Wound Contraction: Measure the wound area on specific days (e.g., 0, 3, 7, 14, and 21) using a transparent grid or a digital caliper. Calculate the percentage of wound contraction.

- Epithelialization Period: Note the number of days required for the complete closure of the wound.

- Histopathological Examination: On the final day of the experiment, euthanize the animals and collect the wound tissue. Fix the tissue in 10% buffered formalin, embed it in paraffin, and section it. Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome to evaluate collagen deposition, re-epithelialization, and angiogenesis.

Mandatory Visualizations

Caption: A conceptual workflow for the discovery of bioactive compounds like this compound.

Caption: A generalized antioxidant signaling pathway potentially relevant to secoiridoids.

Conclusion and Future Directions

The preliminary evidence from studies on Jasminum mesnyi extracts suggests that this compound, as one of its constituents, may possess noteworthy biological activities, particularly antioxidant properties. The quantitative data from DPPH assays of the extracts are promising. However, to establish the specific contribution of this compound to these activities, further research is imperative.

Future investigations should focus on the isolation of this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies. This would involve a battery of antioxidant assays, anti-inflammatory models, and wound healing studies on the pure compound. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and evaluating its potential as a novel therapeutic agent.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. researchgate.net [researchgate.net]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. Morphological Evaluation of Wound Healing Events in the Excisional Wound Healing Model in Rats [bio-protocol.org]

- 6. Morphological Evaluation of Wound Healing Events in the Excisional Wound Healing Model in Rats [en.bio-protocol.org]

The Traditional Uses of Jasminum mesnyi and the Therapeutic Potential of 4''-Hydroxyisojasminin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminum mesnyi Hance, a member of the Oleaceae family, has a rich history in traditional medicine for treating a variety of ailments, including inflammatory conditions, pain, and disorders requiring detoxification. Phytochemical investigations have revealed a diverse array of bioactive compounds within this plant, prominent among them being secoiridoid glucosides. This technical guide focuses on the traditional uses of Jasminum mesnyi and explores the pharmacological potential of a key constituent, 4''-Hydroxyisojasminin. While direct research on this specific compound is limited, its structural similarity to other well-studied secoiridoids, such as oleuropein (B1677263), allows for informed hypotheses regarding its mechanisms of action. This document provides a comprehensive overview of the traditional knowledge, available scientific data, and hypothesized signaling pathways, offering a foundation for future research and drug development endeavors.

Traditional Uses of Jasminum mesnyi

Jasminum mesnyi, commonly known as Primrose Jasmine or Japanese Jasmine, has been utilized in traditional medicine systems, particularly in regions where it is native, such as China and other parts of Asia. The leaves, stems, and flowers are the primary parts of the plant used for their therapeutic properties.

Key Traditional Applications:

-

Anti-inflammatory and Analgesic: The leaves and stems have been traditionally used to alleviate muscular pain, joint disorders, and migraine headaches.[1][2] Preparations are often in the form of poultices or decoctions applied topically or taken internally to reduce inflammation and pain.

-

Detoxification and Hepatic Support: Flowers of Jasminum mesnyi are traditionally employed in the treatment of hepatic disorders.[1][2] In Traditional Chinese Medicine (TCM), jasmine is considered to have a cooling nature that can clear heat and toxins, with an affinity for the liver meridian.[3] This aligns with its use in addressing conditions perceived as resulting from an accumulation of toxins.

-

Gastrointestinal and Metabolic Health: The leaves have been used to address gastric disturbances.[1][2] There are also traditional applications for diabetes, suggesting a role in metabolic regulation.[1]

-

Central Nervous System (CNS) Disorders: Traditional uses extend to the management of various CNS-related issues.[1][4]

Traditional Preparation Methods:

While precise quantitative formulations from historical texts are scarce, common traditional preparation methods for Jasminum species include:

-

Decoctions: Boiling the leaves or other plant parts in water to create a concentrated liquid for internal consumption. A general approach involves simmering the plant material for a specified period, followed by straining.[5]

-

Poultices: Macerating fresh or dried plant material into a paste, which is then applied directly to the skin to address localized pain and inflammation.[6][7][8]

-

Infusions (Teas): Steeping the flowers or leaves in hot water to create a therapeutic beverage.[9]

Phytochemistry: Presence of this compound

The leaves of Jasminum mesnyi are a rich source of secoiridoid glucosides.[4][10] Among these is this compound, a compound that belongs to a class of monoterpenoids known for their diverse biological activities.[4][11] The general structure of secoiridoids is characterized by a cleaved cyclopentane (B165970) ring from their iridoid precursors.

Table 1: Phytochemical Content and Antioxidant Activity of Jasminum mesnyi Leaf Extracts

| Extract/Fraction | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (% w/w of extract) | DPPH Scavenging Activity (IC₅₀ in µg/mL) | Reference |

| 90% Methanol (B129727) Extract | - | 8.118 | 25.27 ± 0.6 | [12] |

| Aqueous Extract | - | - | 71.84 ± 0.06 | [12] |

| Diethyl Ether Fraction | 63.20 ± 5.03 | - | - | [9] |

| Ethyl Acetate (B1210297) Fraction | 61.93 ± 1.86 | - | - | [9] |

| Methanol Fraction | 53.04 ± 2.29 | - | - | [9] |

| Hexane Fraction | 44.72 ± 2.41 | - | - | [9] |

Hypothesized Signaling Pathways of this compound

Direct studies on the signaling pathways modulated by this compound are not yet available. However, based on the well-documented mechanisms of the structurally similar and highly prevalent secoiridoid, oleuropein, we can hypothesize the potential pathways through which this compound may exert its anti-inflammatory and antioxidant effects.

Inhibition of Pro-inflammatory Pathways: NF-κB and MAPK

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling cascades are central to the inflammatory response. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways lead to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Oleuropein has been shown to inhibit the activation of NF-κB and key kinases in the MAPK pathway (p38, JNK).[13] It is plausible that this compound shares this inhibitory activity.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of activators, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant enzymes, including heme oxygenase-1 (HO-1). Secoiridoids have been shown to activate this protective pathway.

Experimental Protocols

General Protocol for Extraction and Fractionation of Secoiridoids

This protocol outlines a general procedure for the extraction and fractionation of secoiridoids from Jasminum mesnyi leaves, based on methodologies used for similar compounds.

Methodology:

-

Extraction: Dried and powdered leaves of Jasminum mesnyi are subjected to exhaustive extraction using 80% methanol in a Soxhlet apparatus.

-

Solvent Evaporation: The resulting extract is concentrated under reduced pressure to yield the crude methanolic extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate and n-butanol fractions, which are typically rich in secoiridoids, are subjected to column chromatography over silica (B1680970) gel and/or Sephadex LH-20.

-

Preparative HPLC: Fractions showing the presence of the target compound are further purified using preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Activity Assay

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

Nitric Oxide (NO) Production Assay:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of the test compound (e.g., isolated this compound or extracts) for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

-

The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

Cytokine Measurement (ELISA):

-

Following the same treatment protocol as the NO assay, the culture supernatants are collected.

-

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Conclusion and Future Directions

The traditional use of Jasminum mesnyi for inflammatory and pain-related conditions is supported by its rich phytochemical profile, which includes the secoiridoid this compound. While direct evidence for the bioactivity of this specific compound is pending, the well-established anti-inflammatory and antioxidant mechanisms of related secoiridoids provide a strong rationale for its therapeutic potential. Future research should focus on the isolation and quantification of this compound from Jasminum mesnyi, followed by in-depth in vitro and in vivo studies to elucidate its precise mechanisms of action on key signaling pathways such as NF-κB, MAPK, and Nrf2/HO-1. Such investigations are crucial for validating the traditional uses of this plant and for the potential development of novel therapeutic agents for inflammatory and oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. TCM Basics 101: Supermarket Herbs - Jasmine — Dr Xiang Jun -Experienced multidisciplinary TCM Physician with Doctorate Degree in Acupuncture, Chinese Medicine, Biomed [drxiangjun.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101416990B - Jasmine flower extract and preparation method and use thereof - Google Patents [patents.google.com]

- 6. lamclinic.com [lamclinic.com]

- 7. Poultice: How to Make Your Own Herbal Anti-Inflammatory Paste [healthline.com]

- 8. scribd.com [scribd.com]

- 9. Jasmine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 10. Next-generation sequencing reveals altered gene expression and enriched pathways in triple-negative breast cancer cells treated with oleuropein and oleocanthal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Isolation and Purification of 4''-Hydroxyisojasminin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation and purification of 4''-Hydroxyisojasminin, an iridoid glycoside with potential therapeutic applications. The methodologies described are based on established techniques for the separation of similar compounds from plant sources, particularly from the Jasminum genus.

I. Application Notes

This compound is a naturally occurring iridoid glycoside that has been identified in various plant species, notably within the Jasminum genus, including Jasminum mesnyi. Iridoid glycosides are a class of secondary metabolites known for a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. The successful isolation and purification of this compound are crucial for its structural elucidation, pharmacological screening, and subsequent development as a potential therapeutic agent.

The general workflow for isolating this compound involves a multi-step process beginning with the extraction from plant material, followed by a series of chromatographic purification steps. The choice of methodology is critical to achieving high purity and yield.

Key Considerations:

-

Plant Material: The concentration of this compound can vary depending on the plant species, the part of the plant used (e.g., leaves, stems, flowers), the geographical location, and the time of harvest. Jasminum mesnyi leaves have been reported to contain a variety of secoiridoid glucosides and are a potential source.[1][2]

-

Extraction: Solvent extraction is the most common initial step. The choice of solvent is determined by the polarity of the target compound. As an iridoid glycoside, this compound is polar, making alcohols like ethanol (B145695) and methanol (B129727) suitable extraction solvents.[3][4] Advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.

-

Purification: A combination of chromatographic techniques is typically necessary to achieve high purity. This often involves an initial fractionation step using macroporous resin or vacuum liquid chromatography, followed by fine purification using silica (B1680970) gel column chromatography, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC).[5][6][7]

II. Experimental Protocols

The following protocols are detailed methodologies for the isolation and purification of this compound.

Protocol 1: Extraction and Preliminary Fractionation

This protocol describes the initial extraction from plant material and a preliminary fractionation to enrich the iridoid glycoside content.

1. Plant Material Preparation:

- Collect fresh leaves of Jasminum mesnyi.

- Air-dry the leaves in a shaded, well-ventilated area until brittle.

- Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material (1 kg) with 80% aqueous ethanol (10 L) at room temperature for 24 hours with occasional stirring.

- Filter the extract through cheesecloth and then filter paper.

- Repeat the extraction process two more times with fresh solvent.

- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Solvent Partitioning:

- Suspend the crude extract in water (1 L) and partition successively with solvents of increasing polarity:

- n-hexane (3 x 1 L) to remove nonpolar compounds like chlorophyll (B73375) and lipids.

- Ethyl acetate (B1210297) (3 x 1 L) to separate compounds of intermediate polarity.

- n-butanol (3 x 1 L) to extract the polar glycoside fraction.

- Collect the n-butanol fraction, which is expected to be rich in iridoid glycosides, and concentrate it to dryness under reduced pressure.

Protocol 2: Chromatographic Purification

This protocol details the multi-step chromatographic process to isolate this compound from the enriched n-butanol fraction.

1. Macroporous Resin Column Chromatography:

- Dissolve the dried n-butanol fraction in a minimal amount of water.

- Load the solution onto a pre-conditioned macroporous resin column (e.g., HPD-100).

- Wash the column with deionized water to remove sugars and other highly polar impurities.

- Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

- Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the target compound. A 30% ethanol fraction is often effective for enriching iridoid glycosides.[7]

- Combine the positive fractions and concentrate to dryness.

2. Silica Gel Column Chromatography:

- Adsorb the enriched fraction onto a small amount of silica gel.

- Load the adsorbed sample onto a silica gel column packed with a suitable solvent system (e.g., chloroform-methanol or ethyl acetate-methanol).

- Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol).

- Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.

3. Sephadex LH-20 Column Chromatography:

- Dissolve the partially purified fraction in methanol.

- Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

- Elute with methanol as the mobile phase. This step is effective for removing pigments and smaller molecules.

- Collect fractions and monitor by TLC or HPLC.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- For final purification, subject the fractions containing this compound to preparative HPLC.

- Column: A reversed-phase C18 column is typically used.

- Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) in water is common. The exact gradient should be optimized based on analytical HPLC results.

- Detection: UV detection at a suitable wavelength (e.g., 240 nm).

- Inject the sample and collect the peak corresponding to this compound.

- Confirm the purity of the isolated compound using analytical HPLC and its structure using spectroscopic methods (MS, NMR).

III. Data Presentation

The following table summarizes typical parameters for the chromatographic purification of iridoid glycosides, which can be adapted for this compound.

| Chromatographic Step | Stationary Phase | Mobile Phase System (Eluent) | Typical Yield/Purity | Reference |

| Macroporous Resin | HPD-100 | Stepwise gradient of Ethanol in Water (e.g., 10-95%) | Enrichment of total glycosides | [7] |

| Silica Gel Column | Silica Gel (200-300 mesh) | Chloroform-Methanol or Ethyl Acetate-Methanol gradient | Fractions with >70% purity | [5] |

| Sephadex LH-20 | Sephadex LH-20 | Methanol | Removal of pigments and small molecules | [5] |

| Preparative HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water gradient | >98% purity | [7][8] |

IV. Mandatory Visualizations

Diagram 1: General Workflow for Isolation and Purification

Caption: Overview of the isolation and purification process.

Diagram 2: Detailed Chromatographic Purification Steps

Caption: Sequential chromatographic purification stages.

References

- 1. opensciencepublications.com [opensciencepublications.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical analysis and broad spectrum antimicrobial activity of ethanolic extract of Jasminum mesnyi Hance leaves and its solventpartitioned fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Iridoid glycosides from buds of Jasminum officinale L. var. grandiflorum] [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and purification of iridoid glycosides from Gardenia jasminoides Ellis by isocratic reversed-phase two-dimensional preparative high-performance liquid chromatography with column switch technology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 4''-Hydroxyisojasminin using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of 4''-Hydroxyisojasminin in plant extracts using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is intended as a comprehensive guide, covering sample preparation, standard solution preparation, chromatographic conditions, and data analysis.

Introduction

This compound is a secoiridoid glycoside found in various plant species, notably within the Jasminum genus. Secoiridoids are a class of monoterpenoids known for a range of biological activities, making their precise quantification crucial for phytochemical research, quality control of herbal products, and drug discovery. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for the accurate determination of such compounds in complex plant matrices.[1][2] This application note details a representative RP-HPLC method for the reliable quantification of this compound.

Principle

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[1][3] Components of the sample are separated based on their hydrophobicity. This compound, being a moderately polar compound, will interact with both the stationary and mobile phases. By using a gradient elution of a polar mobile phase (e.g., water with an acid modifier) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol), the separation of this compound from other matrix components can be achieved. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards. UV detection is suitable as phenolic and glycosidic compounds typically absorb UV light.[4]

Experimental Protocols

-

Equipment:

-

Analytical Balance (4-decimal place)

-

HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector

-

Vortex mixer

-

Centrifuge

-

Ultrasonic bath

-

pH meter

-

Solid-Phase Extraction (SPE) apparatus (optional, for sample clean-up)

-

-

Chemicals and Consumables:

-

This compound reference standard (>98% purity)

-

HPLC-grade Methanol (B129727)

-

HPLC-grade Acetonitrile

-

HPLC-grade water (e.g., Milli-Q or equivalent)

-

Formic acid or Acetic acid (analytical grade)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or PVDF)

-

HPLC vials with septa

-

Volumetric flasks and pipettes

-

-

Drying and Grinding: Dry the plant material (e.g., leaves, stems) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.

-

Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of 80% methanol (methanol:water, 80:20 v/v).

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.[5]

-

Carefully collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).

-

-

Purification and Concentration:

-

Reconstitute the dried extract in 5 mL of the initial mobile phase composition.

-

Vortex thoroughly to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[5] This step is critical to remove particulates that could damage the HPLC column.[5]

-

For complex matrices, an optional Solid-Phase Extraction (SPE) clean-up step can be employed to remove interfering substances.[6]

-

-

Primary Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve it in 10 mL of methanol in a volumetric flask to obtain a concentration of 1000 µg/mL.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of working standards for the calibration curve.

-

Suggested concentration range: 1, 5, 10, 25, 50, and 100 µg/mL.

-

Store all standard solutions at 4°C in the dark.

-

The following conditions are proposed as a starting point and may require optimization for specific matrices or HPLC systems.

| Parameter | Recommended Setting |

| HPLC Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-50% B; 25-35 min: 50-80% B; 35-40 min: 80% B; 40-45 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV/PDA Detector set at 254 nm (or optimal wavelength determined by UV scan of the standard) |

Data Presentation and Analysis

A full method validation should be performed according to ICH guidelines to ensure the reliability of the results. Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria | Example Result (Hypothetical) |

| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |

| Range | The concentration range over which the method is precise, accurate, and linear. | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 80% - 120% | 98.5% - 102.1% |

| Precision (% RSD) | Intra-day and Inter-day Relative Standard Deviation (% RSD) ≤ 2% | < 1.5% |

| LOD (µg/mL) | Limit of Detection (Signal-to-Noise ratio of 3:1) | 0.25 µg/mL |

| LOQ (µg/mL) | Limit of Quantitation (Signal-to-Noise ratio of 10:1) | 0.85 µg/mL |

| Specificity | The analyte peak should be free of interference from matrix components, impurities, or degradants. | Peak purity index > 0.999 |

-

Calibration Curve: Inject the prepared standard solutions (1-100 µg/mL) into the HPLC system. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the calibration equation (y = mx + c) and the correlation coefficient (r²).

-

Sample Analysis: Inject the prepared sample extracts.

-

Calculation: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Use the peak area (y) and the calibration equation to calculate the concentration (x) of this compound in the injected sample solution.

Formula for concentration in the original plant material:

Concentration (mg/g) = (C * V * D) / W

Where:

-

C = Concentration from the calibration curve (mg/mL)

-

V = Final volume of the reconstituted extract (mL)

-

D = Dilution factor (if any)

-

W = Weight of the initial plant material (g)